プロパン-2-スルフィンアミド

概要

説明

Propane-2-sulfinamide is an organosulfur compound . It is a member of the class of sulfinamides and is used in asymmetric synthesis as chiral auxiliaries .

Synthesis Analysis

Propane-2-sulfinamide can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide . It can also be transformed into P,N-sulfinyl imine ligands through condensation with aldehydes and ketones .

Molecular Structure Analysis

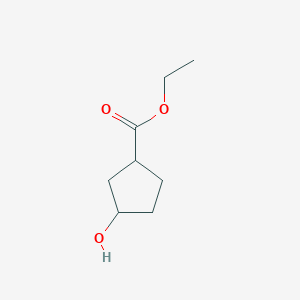

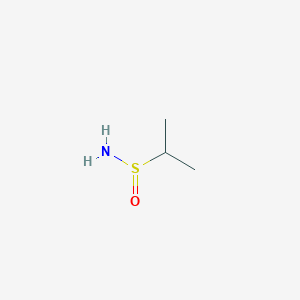

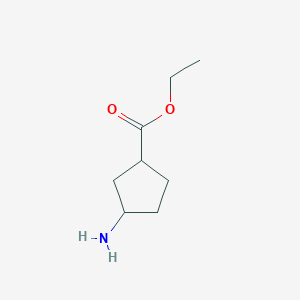

The molecular formula of Propane-2-sulfinamide is C3H9NOS . The InChI code is 1S/C3H9NOS/c1-3(2)6(4)5/h3H,4H2,1-2H3 .

Chemical Reactions Analysis

Propane-2-sulfinamide is used in Suzuki reaction . It is also employed as a reagent for synthesizing chiral amines . It acts as a chiral auxiliary used in an asymmetric synthesis of trifluoroethylamines by conversion of trifluoroacetaldehyde to a chiral imine .

Physical and Chemical Properties Analysis

Propane-2-sulfinamide is a powder with a molecular weight of 107.18 . It has a melting point of 64-65°C .

科学的研究の応用

プロパン-2-スルフィンアミド:科学研究におけるアプリケーションの包括的な分析

抗がん剤開発: プロパン-2-スルフィンアミドは、ベンゾフラン系ファルネシル転移酵素阻害剤の開発に利用されてきました。 これらの阻害剤は、抗がん剤としての潜在的な用途を持ち、がん治療に対する新しいアプローチを提供しています .

アンドロゲン受容体拮抗剤合成: この化合物は、アンドロゲン受容体拮抗剤の調製のための中間体の合成にも使用されます。 これらの拮抗剤は、前立腺がんなどの疾患の治療において重要な役割を果たす可能性があります .

医薬品ビルディングブロックの生成: これは、薬物開発において不可欠な4-スルホニルイミノピペリジンおよび4-ベンジル-4-アミノピペリジンなどの重要な医薬品ビルディングブロックの合成における前駆体として役立ちます .

スピロトシルアジリジンの調製: プロパン-2-スルフィンアミドは、誘導されたスルホニルイミンへのメチレン挿入によってスピロトシルアジリジンを調製するために使用されます。 トシルアジリジンは、有機合成における貴重な中間体です .

不斉合成におけるキラル補助剤: プロパン-2-スルフィンアミドの両方のエナンチオマーは市販されており、不斉合成におけるキラル補助剤として広く使用されており、アミンの合成のためのキラルアンモニア相当物として役立つことがよくあります .

スルホンアミド合成: この化合物は、S-Nカップリングを介したスルホンアミド合成に役割を果たし、これは医薬品や材料の製造におけるさまざまな用途を持つ幅広いスルホンアミドを製造するための重要な反応です .

作用機序

Target of Action

Propane-2-sulfinamide, also known as tert-Butanesulfinamide, is an organosulfur compound and a member of the class of sulfinamides . It is used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines . The primary targets of Propane-2-sulfinamide are therefore the molecules that are involved in the synthesis of amines.

Mode of Action

Propane-2-sulfinamide interacts with its targets by acting as a chiral auxiliary in the synthesis of amines . It is used in the condensation of aldehydes and ketones to yield the corresponding N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles . A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary . This tert-butanesulfinyl group is also a protecting group . On addition of hydrochloric acid, the tert-butanesulfinyl group is removed, forming the chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .

Biochemical Pathways

The biochemical pathways affected by Propane-2-sulfinamide are those involved in the synthesis of amines . The compound acts as a chiral auxiliary in these pathways, facilitating the formation of chiral amines .

Result of Action

The molecular and cellular effects of Propane-2-sulfinamide’s action are the formation of chiral amines . These amines can have various biological activities depending on their specific structures and the contexts in which they are used.

Action Environment

The action, efficacy, and stability of Propane-2-sulfinamide can be influenced by various environmental factors. For example, the reaction conditions (such as temperature and pH) can affect the efficiency of the compound’s role as a chiral auxiliary in the synthesis of amines . Additionally, the presence of other chemicals in the reaction mixture can also influence the compound’s action.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Propane-2-sulfinamide plays a crucial role in biochemical reactions, particularly in the synthesis of chiral amines. It interacts with various enzymes, proteins, and other biomolecules to facilitate these reactions. One of the key interactions is with aldehydes and ketones, where propane-2-sulfinamide forms N-tert-butanesulfinyl aldimines and ketimines. These intermediates are more resistant to hydrolysis than other imines but are more reactive towards nucleophiles . The sulfinamide group acts as a chiral auxiliary, guiding the stereoselective addition of nucleophiles to the imine group.

Cellular Effects

Propane-2-sulfinamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of chiral amines, which are essential for various cellular functions. The compound’s ability to form stable intermediates with aldehydes and ketones allows it to modulate cellular metabolism by influencing the availability of key metabolic intermediates . Additionally, propane-2-sulfinamide can impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of propane-2-sulfinamide involves its ability to form stable intermediates with aldehydes and ketones. This interaction is facilitated by the sulfinamide group’s chiral nature, which guides the stereoselective addition of nucleophiles. Propane-2-sulfinamide can also inhibit or activate enzymes involved in the synthesis of chiral amines, thereby modulating the overall reaction pathway . Additionally, the compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propane-2-sulfinamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a melting point of 102 to 105 °C . Its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that propane-2-sulfinamide can have lasting effects on cellular function, particularly in the synthesis of chiral amines. These effects are often dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of propane-2-sulfinamide vary with different dosages in animal models. At low doses, the compound has been shown to facilitate the synthesis of chiral amines without causing significant toxicity . At higher doses, propane-2-sulfinamide can exhibit toxic effects, including disruption of cellular metabolism and gene expression. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration levels.

Metabolic Pathways

Propane-2-sulfinamide is involved in several metabolic pathways, particularly those related to the synthesis of chiral amines. It interacts with enzymes such as aldehyde dehydrogenases and ketone reductases, which facilitate the formation of N-tert-butanesulfinyl aldimines and ketimines . These intermediates can then undergo further reactions to produce chiral amines. The compound’s influence on metabolic flux and metabolite levels is significant, as it can modulate the availability of key metabolic intermediates.

Transport and Distribution

Within cells and tissues, propane-2-sulfinamide is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of propane-2-sulfinamide are crucial for its biochemical activity, as they determine the compound’s availability for interactions with enzymes and other biomolecules.

Subcellular Localization

Propane-2-sulfinamide exhibits specific subcellular localization, which is essential for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows propane-2-sulfinamide to interact with enzymes and other biomolecules in a spatially regulated manner, thereby modulating its biochemical effects.

特性

IUPAC Name |

propane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOS/c1-3(2)6(4)5/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFILDSDQMSCNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19955-41-0 | |

| Record name | propane-2-sulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Propane-2-sulfinamide a valuable reagent in asymmetric synthesis?

A: Propane-2-sulfinamide, particularly (R)-2-Methylpropane-2-sulfinamide (also known as (R)-tert-Butanesulfinamide), is a highly valuable chiral auxiliary in asymmetric synthesis due to its ability to induce high diastereoselectivity in reactions with N-tert-Butanesulfinyl imines. [, , ] These imines, formed from the condensation of (R)-2-Methylpropane-2-sulfinamide with aldehydes or ketones, act as excellent electrophiles and readily undergo stereoselective additions with various nucleophiles. This control over stereochemistry is crucial for synthesizing enantiomerically pure compounds, which are often required for pharmaceutical and agrochemical applications.

Q2: Can you provide specific examples of how Propane-2-sulfinamide has been used in the synthesis of bioactive compounds?

A: Certainly! One notable example is its application in synthesizing the anticancer drug Bortezomib. [] The synthetic route utilizes (R)-2-Methylpropane-2-sulfinamide as a chiral auxiliary in a key step involving the diastereoselective addition of a boronic ester to an N-tert-Butanesulfinyl imine, ultimately leading to a crucial chiral intermediate with high enantiomeric purity.

Q3: The provided research mentions potential nomenclature errors. What is the significance of correctly naming these compounds?

A: Correct nomenclature is paramount in chemistry, especially when dealing with chiral compounds. [] In the case of Propane-2-sulfinamide derivatives, an error in stereochemical designation (R or S) could lead to the misidentification of enantiomers. Since enantiomers can exhibit drastically different biological activities, accurate naming is crucial to avoid potentially dangerous consequences, particularly in pharmaceutical research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1527787.png)

![2-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1527789.png)

amino]-1-ethanol](/img/structure/B1527790.png)